6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a prop-2-en-1-ylsulfanyl group, and a dihydropyridazinone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the bromophenyl and prop-2-en-1-ylsulfanyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the dihydropyridazinone core. Common reagents used in these reactions include brominating agents, sulfur-containing compounds, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins, while the prop-2-en-1-ylsulfanyl group can undergo metabolic transformations. The dihydropyridazinone core is crucial for the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one
- 6-(3-Methylphenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88541-87-1 |
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Molecular Formula |
C13H13BrN2OS |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-prop-2-enylsulfanyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-6-18-12-8-11(15-16-13(12)17)9-4-3-5-10(14)7-9/h2-5,7,12H,1,6,8H2,(H,16,17) |
InChI Key |
ITEQLSUUKNGWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1CC(=NNC1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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